Bienvenue dans la boutique en ligne BenchChem!

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol

Medicinal chemistry Structure-activity relationship Sulfonamide conformational analysis

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol (CAS 1704082-63-2) is a synthetic sulfonylpiperidine derivative with the molecular formula C11H13BrFNO3S and a molecular weight of 338.2 g/mol. It belongs to the broad and therapeutically significant class of N-arylsulfonylpiperidines, which have been investigated as gamma-secretase inhibitors, antibacterial thymidylate kinase (TMK) inhibitors, and selective 5-HT2A receptor antagonists.

Molecular Formula C11H13BrFNO3S
Molecular Weight 338.2 g/mol
CAS No. 1704082-63-2
Cat. No. B1521371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol
CAS1704082-63-2
Molecular FormulaC11H13BrFNO3S
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C11H13BrFNO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2
InChIKeyXNQMCTORAMBISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol (CAS 1704082-63-2): Structural Identity and Baseline Characterization for Procurement Decisions


1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol (CAS 1704082-63-2) is a synthetic sulfonylpiperidine derivative with the molecular formula C11H13BrFNO3S and a molecular weight of 338.2 g/mol . It belongs to the broad and therapeutically significant class of N-arylsulfonylpiperidines, which have been investigated as gamma-secretase inhibitors, antibacterial thymidylate kinase (TMK) inhibitors, and selective 5-HT2A receptor antagonists [1][2]. The compound features a 4-bromo-2-fluorobenzenesulfonyl moiety appended to a piperidine ring bearing a hydroxyl substituent at the 4-position. This specific substitution pattern—bromine para and fluorine ortho to the sulfonamide linkage, combined with a hydrogen-bond-capable 4-hydroxyl group—defines its reactivity, physicochemical properties, and differentiation from close structural analogs. The compound is commercially available from Toronto Research Chemicals (TRC catalog B011204) at a purity of 98% as verified by independent supplier Certificate of Analysis [3].

Why 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol Cannot Be Replaced by In-Class Analogs: The Risk of Functional Group and Regioisomeric Interchange


Seemingly minor structural variations among N-arylsulfonylpiperidines produce large and often unpredictable changes in biological activity, physicochemical properties, and synthetic utility. The specific combination of a 2-fluoro-4-bromo substitution on the phenyl ring and a 4-hydroxyl group on the piperidine core is not an arbitrary choice: the ortho-fluorine atom modulates the electronic character of the sulfonamide and restricts conformational freedom [1], while the 4-hydroxyl group serves simultaneously as a hydrogen bond donor, a polarity modulator, and a synthetic handle for further derivatization [2]. Replacing this compound with the des-hydroxy analog (CAS 1774638-43-5, MW 322.20) eliminates hydrogen bond donation capability and reduces the molecular weight by 16 Da . Using the 3-fluoro regioisomer (CAS 1704096-21-8) alters the electronic landscape of the aromatic ring and the spatial orientation of the sulfonamide group, which directly impacts target binding geometry . The 4-ketone analog (CAS 1224592-09-9, MW 336.18) replaces the tetrahedral alcohol with a planar carbonyl, removing hydrogen bond donor capacity and changing the preferred conformation of the piperidine ring . These differences are not cosmetic—they translate into measurable divergence in potency, selectivity, solubility, and metabolic stability across pharmacological targets. Generic interchange without explicit head-to-head validation therefore carries substantial scientific risk [2].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol from Its Closest Analogs


Evidence Dimension 1: Regioisomeric Fluorine Position (2-F vs. 3-F) – Impact on Physicochemical Properties and Predicted Target Engagement

The target compound (2-fluoro-4-bromo substitution) differs from its 3-fluoro-4-bromo regioisomer (CAS 1704096-21-8) in the position of the fluorine atom relative to the sulfonamide linkage. In the target compound, fluorine is ortho to the sulfonamide, creating a steric and electronic environment that restricts rotation around the S–N bond and alters the pKa of the sulfonamide [1]. Published SAR from the 4-(phenylsulfonyl)piperidine 5-HT2A antagonist series demonstrates that moving fluorine from the 2-position to other positions on the phenyl ring significantly reduces selectivity over the IKr potassium channel, a critical cardiac safety parameter [1]. The predicted physicochemical properties for the two regioisomers are nearly identical (density ~1.7 g/cm³, boiling point ~445–449 °C), indicating that differentiation arises primarily from electronic and conformational factors rather than bulk physical properties .

Medicinal chemistry Structure-activity relationship Sulfonamide conformational analysis

Evidence Dimension 2: 4-Hydroxyl vs. 4-Ketone Functional Group – Hydrogen Bond Donor Capacity and Synthetic Versatility

The target compound contains a 4-hydroxyl group on the piperidine ring, whereas the 4-piperidinone analog (CAS 1224592-09-9) carries a ketone at the same position. The hydroxyl group contributes one hydrogen bond donor (HBD) to the molecular profile, while the ketone contributes zero . This distinction is critical for target engagement: in the sulfonylpiperidine TMK inhibitor series, the phenol derivative 'Compound 11'—which features a hydroxyl group capable of donating a hydrogen bond to Arg48 in the S. aureus TMK active site—achieved an IC50 of 3 nM against S. aureus TMK and a minimum inhibitory concentration (MIC) of 2 μg/mL against a broad spectrum of Gram-positive bacteria, with >10^5 selectivity over the human TMK homologue [1]. The corresponding ketone-containing analogs in this series were significantly less potent, demonstrating that the hydrogen bond donor functionality is essential for high-affinity enzyme inhibition. The ketone analog (MW 336.18, density 1.7 g/cm³, boiling point 446.2 °C) is furthermore incapable of undergoing esterification or etherification reactions, limiting its utility as a synthetic intermediate .

Medicinal chemistry Hydrogen bonding Chemical derivatization

Evidence Dimension 3: 4-Hydroxyl vs. 4-Hydrogen (Des-Hydroxy Analog) – Physicochemical and Pharmacological Differentiation

The presence of a hydroxyl group at the piperidine 4-position distinguishes the target compound (MW 338.2 g/mol) from the des-hydroxy analog 1-(4-bromo-2-fluorophenylsulfonyl)piperidine (CAS 1774638-43-5, MW 322.20 g/mol) . The hydroxyl group increases the molecular weight by 16 Da and adds one hydrogen bond donor and one hydrogen bond acceptor, which are expected to reduce LogP (increase hydrophilicity) and improve aqueous solubility relative to the des-hydroxy analog . In drug discovery programs, introduction of a hydroxyl group at the 4-position of piperidine scaffolds is a well-established strategy to block metabolic CYP450-mediated oxidation at this site, potentially improving metabolic stability and reducing the formation of reactive metabolites [1]. The hydroxyl group also provides a conjugation site for glucuronidation and sulfation, which can facilitate clearance and reduce bioaccumulation risk. Furthermore, the hydroxyl group enables formation of ester prodrugs to modulate pharmacokinetic properties.

Physicochemical profiling Solubility Drug metabolism

Evidence Dimension 4: Class-Level Validation – Sulfonylpiperidines as Potent Gram-Positive Antibacterial TMK Inhibitors with >10^5 Selectivity over Human TMK

The N-arylsulfonylpiperidine scaffold has been crystallographically validated as a potent inhibitor of Gram-positive bacterial thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis [1]. In the seminal Bioorg. Med. Chem. Lett. publication by Martínez-Botella et al. (2013), structure-guided optimization of sulfonylpiperidine analogs led to the discovery of phenol derivative 'Compound 11', which achieved an IC50 of 3 nM against Staphylococcus aureus TMK and MIC values of 2 μg/mL against a broad panel of Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) [1]. Critically, this compound demonstrated >10^5-fold selectivity for bacterial TMK over the human TMK homologue, addressing a fundamental challenge in antibacterial target-based drug discovery [1]. The X-ray co-crystal structure (PDB: 4HLD) confirmed that a hydrogen bond between the phenol hydroxyl group and Arg48 in the S. aureus TMK active site was the key interaction responsible for the nanomolar potency [1][2]. While the exact IC50 and MIC of the target compound (CAS 1704082-63-2) have not been published in peer-reviewed literature, the compound shares the sulfonylpiperidine core with a 4-hydroxyl group capable of forming analogous hydrogen bonds.

Antibacterial drug discovery Thymidylate kinase Selectivity profiling

Evidence Dimension 5: Class-Level Validation – 4-(Phenylsulfonyl)piperidines as High-Affinity, Selective 5-HT2A Receptor Antagonists

The 4-(phenylsulfonyl)piperidine scaffold, of which the target compound is a halogenated derivative, has been extensively characterized as a high-affinity 5-HT2A receptor antagonist chemotype. Fletcher et al. (J. Med. Chem. 2002) identified a series of acyclic sulfones that displayed potent 5-HT2A binding affinity with Ki values as low as 16 nM, coupled with excellent selectivity over off-target receptors [1]. A critical finding from this series was that incorporation of fluorine into the phenyl ring increased selectivity over the IKr potassium channel (hERG), reducing the risk of cardiac QT prolongation [1]. The 4-hydroxyl substituent on the piperidine ring was shown to be well-tolerated in terms of receptor affinity while improving physicochemical properties. Subsequent work by the same group demonstrated that non-basic piperidine sulfonamides and amides maintain high 5-HT2A affinity while further improving selectivity over IKr and other off-targets [2]. The target compound's 4-bromo-2-fluorophenyl substitution pattern maps onto this established SAR, with the bromine atom at the para position serving as a potential handle for further derivatization via palladium-catalyzed cross-coupling reactions.

CNS drug discovery Serotonin receptor Cardiac safety selectivity

Evidence Dimension 6: Synthetic Versatility – The 4-Hydroxyl Group as a Divergent Derivatization Handle

The 4-hydroxyl group of the target compound provides synthetic versatility that is absent in the des-hydroxy analog (CAS 1774638-43-5), the 4-methyl analog (CAS 1331186-01-6), and the 4-ketone analog (CAS 1224592-09-9) . Specifically, the hydroxyl group can undergo: (i) oxidation to the corresponding ketone using mild oxidants (e.g., Dess–Martin periodinane, Swern conditions), providing access to the 4-piperidinone scaffold without requiring a separate synthesis; (ii) esterification with carboxylic acids, acid chlorides, or anhydrides to generate ester prodrugs or affinity probes; (iii) etherification via Williamson synthesis or Mitsunobu reaction to introduce alkyl or aryl ethers; and (iv) conversion to a leaving group (tosylate, mesylate) for subsequent nucleophilic displacement [1]. This divergent synthetic capability makes the target compound a superior building block for library synthesis compared to analogs that lack a functionalizable hydroxyl group. The 4-bromo substituent on the phenyl ring additionally enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), providing a second independent diversification vector [1].

Synthetic chemistry Late-stage functionalization Building block utility

Best-Fit Research and Industrial Application Scenarios for 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol Based on Established Evidence


Antibacterial Lead Optimization Targeting Gram-Positive Thymidylate Kinase (TMK)

The target compound is a rational choice for research groups pursuing structure-guided optimization of Gram-positive antibacterial agents targeting TMK. The 4-hydroxyl group is positioned to form a hydrogen bond with Arg48 in the S. aureus TMK active site, an interaction crystallographically validated in the sulfonylpiperidine series (PDB: 4HLD) and shown to be essential for achieving nanomolar enzyme inhibition (IC50 = 3 nM) and potent antibacterial activity (MIC = 2 μg/mL) [1][2]. The 4-bromo-2-fluorophenyl substituent provides additional opportunities for modulating LogD, permeability, and target affinity through halogen bonding interactions. The bromine atom also serves as a handle for late-stage diversification via Suzuki or Buchwald–Hartwig coupling to explore additional binding interactions in the TMK active site. Procuring this compound is justified over the des-hydroxy analog because the hydroxyl group is mechanistically essential for target engagement, and over the ketone analog because hydrogen bond donation capacity is required for the Arg48 interaction [1].

CNS Drug Discovery: 5-HT2A Receptor Antagonist Lead Generation with Reduced Cardiac Liability

For neuroscience programs developing selective 5-HT2A receptor antagonists for sleep disorders, schizophrenia, or other neuropsychiatric indications, the target compound offers a validated chemotype with a favorable selectivity profile. The 4-(phenylsulfonyl)piperidine class has been shown by Fletcher et al. (J. Med. Chem. 2002) to deliver 5-HT2A Ki values in the low nanomolar range (e.g., 16 nM) with enhanced selectivity over the IKr (hERG) potassium channel when fluorine is incorporated into the phenyl ring [3]. The target compound's 2-fluoro-4-bromo substitution pattern is consistent with this selectivity-enhancing SAR. The 4-hydroxyl group improves solubility and provides a handle for prodrug strategies to optimize CNS penetration. Researchers should select this specific compound over the 3-fluoro regioisomer because the ortho-fluoro substitution has been specifically associated with improved IKr selectivity in published SAR studies [3].

Divergent Library Synthesis and Chemical Biology Probe Development

The target compound is an ideal core scaffold for generating diverse compound libraries due to its two orthogonal diversification handles: the 4-hydroxyl group and the 4-bromophenyl substituent [4]. The hydroxyl group can be independently functionalized via oxidation (to access the ketone scaffold), esterification (to generate ester prodrugs or install affinity tags), etherification, or conversion to a leaving group for nucleophilic displacement. Simultaneously, the bromine atom can undergo palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) to introduce aryl, alkynyl, or amino substituents. This dual-handle architecture enables the synthesis of a matrix library from a single commercially available starting material, significantly reducing procurement complexity and cost. The 4-methyl analog (CAS 1331186-01-6) and des-hydroxy analog (CAS 1774638-43-5) cannot match this synthetic versatility, as they lack the hydroxyl derivatization handle .

Physicochemical Property Optimization and Metabolic Stability Studies

For drug metabolism and pharmacokinetics (DMPK) groups investigating the impact of piperidine 4-hydroxylation on metabolic stability, solubility, and clearance, the target compound serves as an informative probe. Introduction of a hydroxyl group at the 4-position of the piperidine ring is a well-precedented strategy to block CYP450-mediated oxidation at this metabolically labile site, potentially reducing intrinsic clearance and minimizing the formation of reactive metabolites [5]. The hydroxyl group also introduces a conjugation site for Phase II metabolism (glucuronidation, sulfation), which can facilitate clearance and reduce the risk of drug-drug interactions. Comparative DMPK studies using the target compound alongside its des-hydroxy analog (CAS 1774638-43-5) provide a direct experimental system to quantify the metabolic benefits of 4-hydroxylation within the sulfonylpiperidine series, enabling informed scaffold selection for lead optimization [5].

Quote Request

Request a Quote for 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.